molecular formula C10H19Cl B13196212 (1-Chloro-2-methylbutan-2-yl)cyclopentane

(1-Chloro-2-methylbutan-2-yl)cyclopentane

Cat. No.: B13196212
M. Wt: 174.71 g/mol
InChI Key: CXWWRTDXQBSRJZ-UHFFFAOYSA-N
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Description

(1-Chloro-2-methylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C₁₀H₁₉Cl It is a chlorinated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-chloro-2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-methylbutan-2-yl)cyclopentane typically involves the chlorination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of catalysts and optimized reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-methylbutan-2-yl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or ethers, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

(1-Chloro-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Chloro-2-methylbutan-2-yl)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylcyclopentane: A similar compound with a different substitution pattern on the cyclopentane ring.

    2-Chloro-2-methylbutane: Another chlorinated hydrocarbon with a different carbon skeleton.

    Cyclopentyl chloride: A simpler chlorinated cyclopentane derivative.

Uniqueness

(1-Chloro-2-methylbutan-2-yl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1-chloro-2-methylbutan-2-yl)cyclopentane

InChI

InChI=1S/C10H19Cl/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3

InChI Key

CXWWRTDXQBSRJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C1CCCC1

Origin of Product

United States

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